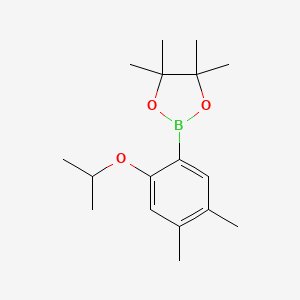

2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2121511-73-5

Cat. No.: VC11683425

Molecular Formula: C17H27BO3

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121511-73-5 |

|---|---|

| Molecular Formula | C17H27BO3 |

| Molecular Weight | 290.2 g/mol |

| IUPAC Name | 2-(4,5-dimethyl-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H27BO3/c1-11(2)19-15-10-13(4)12(3)9-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 |

| Standard InChI Key | ZQORRBRZGIBLPP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a crystalline solid under standard conditions, though its exact melting point remains unreported in publicly available literature. The compound’s structure comprises a central dioxaborolane ring (a five-membered boracycle with two oxygen atoms) fused to a substituted phenyl group. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇BO₃ |

| Molecular Weight | 290.21 g/mol |

| IUPAC Name | 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Registry Number | 2121511-73-5 |

| Density | Not reported |

| Refractive Index | Not reported |

The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability against hydrolysis compared to free boronic acids, making it suitable for air-sensitive reactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a two-step protocol involving boronation of a pre-functionalized phenyl precursor:

Step 1: Preparation of 4,5-Dimethyl-2-isopropoxyphenylboronic Acid

Aryl halides or triflates undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂). For this derivative, the starting material is likely 2-isopropoxy-4,5-dimethylphenyl bromide or iodide.

Step 2: Pinacol Protection

The boronic acid intermediate reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to form the dioxaborolane. This step proceeds via dehydration, with yields exceeding 85% when using toluene as the solvent.

Optimization Strategies

Key parameters influencing yield and purity include:

-

Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ ensures complete conversion without side reactions.

-

Temperature: Miyaura borylation typically occurs at 80–100°C, while pinacol protection requires reflux (110°C).

-

Solvent Choice: Tetrahydrofuran (THF) or 1,4-dioxane for borylation; toluene for cyclization.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boron-containing partner, this reagent enables the synthesis of biaryl systems under mild conditions. A representative reaction with 4-bromotoluene proceeds as follows:

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (1 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Ethanol/water (4:1)

-

Temperature: 70°C, 12 h

-

Yield: 78–92%

Synthesis of Heterocyclic Systems

The compound serves as a key intermediate in constructing nitrogen- and sulfur-containing heterocycles. For example, coupling with 2-chloropyridine yields 2-arylpyridines, which are pharmacophores in kinase inhibitors.

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Jilin Chinese Academy of Sciences-Yanshen Technology | 97% | 1 g, 5 g | $150–$300/g |

| Nanjing YakeLun Pharmaceutical Co., Ltd. | 95% | 100 mg–10 g | $120–$280/g |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | 98% | 250 mg–25 g | $180–$350/g |

Prices vary based on batch size and purity grade. Bulk orders (>10 g) typically receive 15–20% discounts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume